molecular formula C11H11NO3S B3325055 Ethyl isoquinoline-5-sulfonate CAS No. 2044706-58-1

Ethyl isoquinoline-5-sulfonate

Cat. No.: B3325055
CAS No.: 2044706-58-1
M. Wt: 237.28 g/mol
InChI Key: KUKJMBWADIRIMT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl isoquinoline-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce sulfonamide derivatives .

Scientific Research Applications

Antimicrobial Properties

Ethyl isoquinoline-5-sulfonate has shown promising antimicrobial activity. Research indicates that various isoquinoline derivatives possess significant antibacterial effects against pathogens such as Mycobacterium tuberculosis. For instance, specific analogs have been identified that inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for the survival of M. tuberculosis, thereby demonstrating potential as anti-tubercular agents .

Antiviral Activity

Recent studies have highlighted the role of isoquinoline alkaloids in combating viral infections, particularly against SARS-CoV-2. This compound and its derivatives have been investigated for their ability to inhibit viral replication through various mechanisms, including interference with viral entry and replication pathways .

Anticancer Potential

Isoquinoline-based compounds are known for their anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methodologies involving sulfonation reactions of isoquinoline derivatives. The structure-activity relationship studies have revealed that modifications on the isoquinoline ring significantly affect the biological activity of the compounds. For example, substituents on specific positions of the isoquinoline ring can enhance or diminish antimicrobial and anticancer activities .

Case Study: Antitubercular Activity

A study focused on a series of analogs derived from this compound demonstrated improved inhibitory activity against M. tuberculosis IMPDH compared to traditional treatments. The findings suggest that these compounds could serve as lead candidates for developing new anti-tubercular drugs .

Case Study: Antiviral Efficacy

In vitro studies have shown that this compound exhibits significant antiviral effects against SARS-CoV-2 by disrupting viral entry mechanisms in host cells. The compound's ability to modulate immune responses also suggests potential applications in treating viral infections beyond COVID-19 .

Data Summary Table

Application AreaActivity TypeKey Findings
AntimicrobialAnti-tubercularInhibits IMPDH in M. tuberculosis
AntiviralSARS-CoV-2Disrupts viral entry; modulates immune response
AnticancerCytotoxic effectsInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of ethyl isoquinoline-5-sulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and signal transduction. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Ethyl isoquinoline-5-sulfonate can be compared with other isoquinoline derivatives, such as:

Biological Activity

Ethyl isoquinoline-5-sulfonate is a derivative of isoquinoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

This compound interacts with several molecular targets, influencing various signaling pathways. The primary targets include:

  • cAMP-dependent protein kinase catalytic subunit alpha
  • cAMP-dependent protein kinase inhibitor alpha
  • RAC-beta serine/threonine-protein kinase
  • Glycogen synthase kinase-3 beta

These interactions can either inhibit or activate these proteins, thereby modulating critical cellular processes involved in growth, apoptosis, and metabolism.

Biological Activities

This compound exhibits a wide range of biological activities:

  • Anticancer Properties : Research indicates that isoquinoline derivatives can inhibit tumor growth by interfering with various cancer cell signaling pathways.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, particularly Gram-positive bacteria.
  • Anti-inflammatory Effects : Isoquinoline derivatives are known to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies and Experimental Data

  • Anticancer Activity : A study evaluated the effect of ethyl isoquinoline derivatives on cancer cell lines. Results showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Testing : this compound was tested against various microbial strains. It exhibited an IC50 value of 8.7 µg/ml against Staphylococcus aureus, indicating strong antibacterial properties .
  • Structure-Activity Relationship (SAR) : Research into the SAR of isoquinoline derivatives highlighted the importance of specific substituents on the isoquinoline ring for enhancing biological activity. Modifications led to improved potency against Mycobacterium tuberculosis by inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), a critical enzyme in purine biosynthesis .

Applications in Drug Development

This compound is being investigated for its potential applications in drug development due to its ability to interact with specific molecular targets. Its role as a building block for synthesizing more complex isoquinoline derivatives makes it valuable in medicinal chemistry. The compound's promising biological activities position it as a candidate for further exploration in therapeutic contexts, particularly in oncology and infectious disease management .

Properties

IUPAC Name

ethyl isoquinoline-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-15-16(13,14)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJMBWADIRIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273652
Record name 5-Isoquinolinesulfonic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044706-58-1
Record name 5-Isoquinolinesulfonic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044706-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinesulfonic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl isoquinoline-5-sulfonate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl isoquinoline-5-sulfonate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl isoquinoline-5-sulfonate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl isoquinoline-5-sulfonate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl isoquinoline-5-sulfonate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl isoquinoline-5-sulfonate

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